1-(2,4,6-Trimethoxyphenyl)ethan-1-amine
Description
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a methoxy group at the 2-, 4-, and 6-positions of the phenyl ring. The compound has been utilized as a precursor in synthesizing more complex molecules, such as enone derivatives (e.g., ) and piperazine-linked structures ().
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7H,12H2,1-4H3 |
InChI Key |
KJYGENJQDJPUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitromethane to form 2,4,6-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(2,4,6-trimethoxyphenyl)ethanone, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of methoxy-substituted phenethylamines.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets. The methoxy groups enhance its ability to interact with biological receptors, potentially affecting neurotransmitter systems. The compound may also inhibit certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and number of methoxy groups significantly alter physicochemical and biological properties:
Key Observations :
- Symmetry vs. Asymmetry : The 2,4,6-trimethoxy configuration enhances crystallinity and stability compared to asymmetrical analogs (e.g., 2,3,4-trimethoxy), which may complicate purification .
- Bioactivity : Compounds with 3,4,5-trimethoxy groups () exhibit herbicidal activity against rape, suggesting methoxy positioning influences target selectivity .
Insights :
- Efficiency : Lithium-halogen exchange () and Claisen-Schmidt condensations () are robust for methoxy-substituted analogs.
- Challenges : Steric hindrance in 2,4,6-trimethoxy derivatives may necessitate optimized reaction conditions.
Herbicidal Activity ():
- Target Compounds : Derivatives with 2,4,6-trimethoxyphenyl groups showed moderate herbicidal activity against rape but weak effects on barnyard grass.
- Comparison : Analogs with 3,4,5-trimethoxy or halogenated substituents (e.g., 4-chlorobenzyl) displayed enhanced activity, indicating electron-withdrawing groups improve efficacy .
Medicinal Chemistry ():
- Alkaloid Synthesis : 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine serves as a precursor for protoberberines, highlighting the role of methoxy groups in alkaloid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
